1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a hydroxy-phenylethyl group, and a phenylethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the hydroxy-phenylethyl and phenylethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent is common in the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the triazole ring can produce a dihydrotriazole derivative .
Scientific Research Applications
1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy-phenylethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The phenylethyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-phenylethyl)chromone derivatives: These compounds share the phenylethyl group and have similar biological activities.
2-hydroxy-2-phenylethyl derivatives: These compounds have the hydroxy-phenylethyl group and are used in similar applications.
Uniqueness
1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(16-9-5-2-6-10-16)13-23-14-21-18(22-23)19(25)20-12-11-15-7-3-1-4-8-15/h1-10,14,17,24H,11-13H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRTWIBEQWHSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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